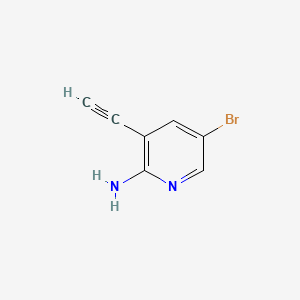

5-Bromo-3-ethynylpyridin-2-ylamine

Description

Properties

IUPAC Name |

5-bromo-3-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIMFNOYJFCQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672021 | |

| Record name | 5-Bromo-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210838-82-6 | |

| Record name | 5-Bromo-3-ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 5-Bromo-3-ethynylpyridin-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis leverages a palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document provides detailed experimental protocols, a summary of relevant quantitative data from analogous reactions, and graphical representations of the synthetic workflow and reaction mechanism. The information presented is curated from established chemical literature and is intended to provide a comprehensive resource for researchers engaged in the synthesis of novel pyridine derivatives.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an ethynyl group at the C3 position and a bromine atom at the C5 position of a 2-aminopyridine core creates a versatile intermediate. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the alkyne can participate in various transformations, including click chemistry, cyclization reactions, and further couplings. This guide details a likely and efficient two-step synthesis of this compound, commencing with the readily available 2-amino-3,5-dibromopyridine.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling of 2-amino-3,5-dibromopyridine with a protected alkyne, (trimethylsilyl)acetylene. This reaction selectively occurs at the more reactive 3-position.

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for Sonogashira couplings of similar aminobromopyridine substrates.[1][2][3] Optimization may be required for this specific substrate.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ylamine

Materials:

-

2-Amino-3,5-dibromopyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-amino-3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous THF and triethylamine (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

Materials:

-

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ylamine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Quantitative Data

While specific yield data for the target molecule is not available in the cited literature, the following table summarizes yields from analogous Sonogashira coupling reactions involving 2-amino-3-bromopyridines and various terminal alkynes.[2] These values provide an expected range for the proposed synthesis.

| Entry | Aryl Bromide Substrate | Alkyne Substrate | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 95 |

| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | 85 |

| 4 | 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | 88 |

| 5 | 2-Amino-3-bromopyridine | (Trimethylsilyl)acetylene | 90 |

Table 1: Yields of Sonogashira coupling reactions with 2-amino-3-bromopyridine derivatives.[2]

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[4][5]

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

The experimental workflow, from starting materials to the final purified product, is outlined below.

Figure 3: Experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) co-catalyst in the presence of oxygen.[6] To minimize this, it is crucial to maintain strictly anaerobic conditions throughout the reaction. If homocoupling is a significant issue, a copper-free Sonogashira protocol can be explored.[6] Catalyst deactivation can also lead to low yields. The use of appropriate ligands and ensuring the purity of reagents and solvents can mitigate this issue.

Conclusion

The proposed two-step synthesis of this compound via a Sonogashira coupling followed by deprotection offers a reliable and efficient route to this valuable building block. The provided protocols, based on well-established literature precedents, serve as a strong starting point for researchers. The versatility of the final product makes it an attractive intermediate for the development of novel compounds in the pharmaceutical and materials science fields. Careful control of reaction conditions, particularly the exclusion of oxygen, is key to achieving high yields and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. scirp.org [scirp.org]

- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

"5-Bromo-3-ethynylpyridin-2-ylamine chemical structure"

An In-depth Technical Guide to 5-Bromo-3-ethynylpyridin-2-ylamine

This technical guide provides a comprehensive overview of the chemical properties, structural information, and potential synthetic routes for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is a substituted pyridine molecule featuring an amine group at position 2, a bromine atom at position 5, and an ethynyl (acetylenic) group at position 3. This unique arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 1210838-82-6 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| SMILES | C#CC1=C(N=CC(=C1)Br)N | [2] |

| InChI | InChI=1S/C7H5BrN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | [2] |

| InChIKey | MKIMFNOYJFCQRQ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The known and predicted physical and chemical properties of the compound are summarized below. This data is crucial for handling, storage, and characterization.

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

| Monoisotopic Mass | 195.96361 Da | [2] |

| Melting Point | 145-149 °C (literature) | [1] |

| Purity | ≥ 97% (typical) | [1] |

Table 3: Predicted Collision Cross Section (CCS) Data

Predicted CCS values provide insight into the molecule's shape and size in the gas phase, which is useful for analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) | Citation |

| [M+H]⁺ | 196.97089 | 129.2 | [2] |

| [M+Na]⁺ | 218.95283 | 143.5 | [2] |

| [M-H]⁻ | 194.95633 | 131.4 | [2] |

| [M+NH₄]⁺ | 213.99743 | 148.2 | [2] |

| [M+K]⁺ | 234.92677 | 131.4 | [2] |

| [M]⁺ | 195.96306 | 139.0 | [2] |

| [M]⁻ | 195.96416 | 139.0 | [2] |

| Data calculated using CCSbase.[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis starts from 3,5-dibromopyridin-2-amine, which undergoes a selective Sonogashira coupling with (trimethylsilyl)acetylene, followed by the removal of the TMS protecting group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure based on established methods for Sonogashira coupling and TMS deprotection. Researchers should optimize conditions for this specific substrate.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Sonogashira Coupling)

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3,5-dibromopyridin-2-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

-

Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent like THF or DMF.

-

Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 equiv.) to the mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture with stirring, typically to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter it through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the TMS-protected intermediate.

Step 2: Synthesis of this compound (TMS Deprotection)

-

Reaction Setup: Dissolve the purified 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 equiv.) from the previous step in a suitable solvent such as methanol or THF.

-

Deprotection Reagent: Add a deprotecting agent. For a mild deprotection, a base like potassium carbonate (K₂CO₃, 2-3 equiv.) in methanol is often effective. Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 equiv.) in THF can be used.

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product, this compound.

Applications in Research and Development

Substituted pyridines are crucial scaffolds in drug discovery and materials science. The combination of the bromo, ethynyl, and amino groups on this molecule provides three distinct points for further chemical modification, making it a valuable intermediate.

Caption: Role as a versatile building block in chemical synthesis.

-

Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based substituents.

-

Ethynyl Group: Can participate in a variety of reactions, including "click chemistry" (such as the Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), Sonogashira couplings, and reductions to form alkene or alkane linkers.

-

Amine Group: Can be acylated, alkylated, or used as a directing group or hydrogen bond donor in molecular recognition.

This trifunctional nature makes this compound a promising starting material for generating libraries of complex molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[4]

References

An In-depth Technical Guide to 5-bromo-3-ethynylpyridin-2-amine (CAS Number: 1210838-82-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-ethynylpyridin-2-amine is a substituted aminopyridine compound. While aminopyridine derivatives are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals, specific research into the pharmacological profile of this particular compound is not extensively documented in publicly available scientific literature. This guide provides a summary of the available physicochemical properties and synthesis protocols for 5-bromo-3-ethynylpyridin-2-amine, and outlines general areas of biological investigation for related aminopyridine compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for any research and development application. The key properties of 5-bromo-3-ethynylpyridin-2-amine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1210838-82-6 | N/A |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2][3] |

| Purity | >95% or 97% | [2][4] |

Synthesis and Experimental Protocols

The synthesis of 5-bromo-3-ethynylpyridin-2-amine is a critical aspect for its availability in research. While multiple vendors list this compound, detailed experimental protocols are not widely published. However, a general understanding of its synthesis can be inferred from related procedures for other substituted aminopyridines.

General Synthetic Approach

The synthesis of substituted aminopyridines often involves multi-step reactions. For compounds with similar structures, synthetic strategies may include:

-

Halogenation: Introduction of a bromine atom onto the pyridine ring.

-

Ethynylation: Introduction of the ethynyl group, often via Sonogashira coupling or similar cross-coupling reactions.

-

Amination: Introduction of the amino group.

The specific sequence and reagents would be crucial for an efficient and high-yield synthesis. Researchers interested in the synthesis of this compound may need to refer to patents or specialized chemical synthesis literature for detailed protocols.

Pharmacological Profile and Biological Activity

Currently, there is a significant lack of publicly available data on the pharmacological profile, mechanism of action, target binding affinity, and specific biological activities of 5-bromo-3-ethynylpyridin-2-amine.

Potential Areas of Investigation

Based on the activities of other substituted aminopyridines, potential areas for biological investigation of 5-bromo-3-ethynylpyridin-2-amine could include:

-

Kinase Inhibition: Many pyridine-based compounds are known to be inhibitors of various protein kinases, which are key targets in cancer therapy.

-

Ion Channel Modulation: Aminopyridines are known to modulate the activity of ion channels, particularly potassium channels.

-

Receptor Antagonism/Agonism: The aminopyridine scaffold can be found in molecules that act as antagonists or agonists for various G-protein coupled receptors (GPCRs).

-

Enzyme Inhibition: The compound could be screened against a panel of enzymes to identify potential inhibitory activity.

Experimental Workflows for Biological Screening

For researchers planning to investigate the biological activity of 5-bromo-3-ethynylpyridin-2-amine, a general workflow for initial screening is proposed below.

Caption: A general workflow for the biological screening of a novel chemical entity.

Conclusion

5-bromo-3-ethynylpyridin-2-amine is a chemical compound with defined physicochemical properties and established synthetic availability. However, its biological and pharmacological characteristics remain largely unexplored in the public domain. This presents an opportunity for researchers in drug discovery and chemical biology to investigate its potential activities. The structural motifs present in the molecule suggest that screening against kinase, ion channel, and GPCR targets could be a fruitful starting point for uncovering its biological function. Further research is necessary to elucidate any potential therapeutic applications of this compound.

References

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"starting materials for 5-Bromo-3-ethynylpyridin-2-ylamine synthesis"

Synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a crucial intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The primary and most established method for the synthesis of this compound involves a multi-step process commencing from readily available starting materials. The key transformation is a Sonogashira cross-coupling reaction to introduce the ethynyl moiety onto a di-halogenated pyridine core. Two main pathways for the synthesis of the necessary precursor, 2-amino-5-bromo-3-iodopyridine, are outlined below.

Route 1: Synthesis Starting from 2-Aminopyridine

A prevalent and scalable method begins with 2-aminopyridine, which undergoes sequential halogenation reactions—bromination followed by iodination—to yield the key intermediate, 2-amino-5-bromo-3-iodopyridine.[1][2] This intermediate is then subjected to a Sonogashira coupling reaction to afford the final product.

The initial bromination of 2-aminopyridine is typically achieved using N-Bromosuccinimide (NBS).[1][2] A significant challenge in this step is the potential for over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine as a major impurity.[1][3] Careful control of the reaction conditions, particularly the stoichiometry of NBS, is crucial to maximize the yield of the desired 2-amino-5-bromopyridine.[1]

Following bromination, the resulting 2-amino-5-bromopyridine is iodinated to produce 2-amino-5-bromo-3-iodopyridine.[2][4] This transformation is commonly carried out using a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium.[4][5]

The final step is the palladium-catalyzed Sonogashira cross-coupling reaction of 2-amino-5-bromo-3-iodopyridine with a suitable alkyne source.[6][7][8] This reaction selectively couples the alkyne at the more reactive 3-iodo position.

Route 2: Synthesis Starting from 3,5-Dibromopyridine

An alternative approach involves the amination of 3,5-dibromopyridine. This method can be utilized to synthesize various 3-amino-5-bromopyridine derivatives by reacting 3,5-dibromopyridine with an appropriate amine.[9] While less commonly cited for the direct synthesis of the parent 2-amino compound, this route is valuable for creating substituted analogues. The subsequent iodination and Sonogashira coupling would follow a similar pathway as described in Route 1.

Experimental Protocols

Route 1: Detailed Methodology

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Method A: Using N-Bromosuccinimide (NBS)

-

Cool the solution to a temperature between -8°C and 10°C.[1][5]

-

Slowly add a solution of NBS (1 equivalent) in acetone dropwise over a period of 0.5 to 1 hour.[1][5]

-

Remove the solvent by evaporation under vacuum.

-

Recrystallize the residue from 80-90% ethanol to yield 2-amino-5-bromopyridine as a solid.[1][5]

-

Method B: Using Bromine in Acetic Acid

-

Dissolve 2-aminopyridine (1 equivalent) in acetic acid.[10]

-

Cool the solution to below 20°C in an ice bath.

-

Add a solution of bromine (1 equivalent) in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.[10]

-

After the addition is complete, stir the mixture for 1 hour.

-

Dilute with water and neutralize with a 40% sodium hydroxide solution.

-

Collect the precipitated product by filtration, wash with water, and dry.[10]

-

Wash the crude product with hot petroleum ether to remove the 2-amino-3,5-dibromopyridine byproduct.[10]

-

Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine

-

Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2 M sulfuric acid.[4]

-

Add potassium iodate (KIO₃) (0.5 equivalents) in portions.[4]

-

Heat the mixture to 100°C.

-

Slowly add an aqueous solution of potassium iodide (KI) (0.55 equivalents) dropwise over approximately 1 hour.[4]

-

Continue stirring for 30 minutes after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the aqueous phase to 8-9 with an alkali solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate to obtain 2-amino-5-bromo-3-iodopyridine.[4]

Step 3: Synthesis of this compound (Sonogashira Coupling)

-

To a reaction flask, add 2-amino-5-bromo-3-iodopyridine (1 equivalent), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[8]

-

Add a suitable solvent (e.g., DMF) and stir the mixture for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).[8]

-

Add a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents) and a base (e.g., triethylamine, Et₃N).[8]

-

Heat the reaction mixture to 100°C for 3 hours, monitoring the reaction progress by TLC.[8]

-

After completion, cool the reaction mixture, and perform an appropriate work-up, which may include filtration, extraction, and purification by column chromatography.

-

If a protected alkyne such as trimethylsilylacetylene was used, a subsequent deprotection step (e.g., with a fluoride source or a base like K₂CO₃ in methanol) is required to yield the terminal alkyne.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Bromination (Step 1) | 2-Aminopyridine | NBS | Acetone | 10°C | 1 h | 95.0 | |

| Iodination (Step 2) | 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | Water | 100°C | 1.5 h | 73.7 | [1] |

| Iodination (Alternative) | 5-Bromo-pyridin-2-ylamine | KIO₃, KI, H₂SO₄ | Water | 100°C | 1.5 h | 90 | [4] |

| Sonogashira Coupling (General) | 2-Amino-3-bromopyridines | Terminal Alkynes, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | DMF | 100°C | 3 h | 72-96 |

Visualizations

Synthetic Workflow Diagrams

Caption: Synthetic pathway for this compound starting from 2-Aminopyridine.

Caption: Logical relationship of starting materials and key transformations.

References

- 1. ijssst.info [ijssst.info]

- 2. researchgate.net [researchgate.net]

- 3. heteroletters.org [heteroletters.org]

- 4. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 5. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Ethynylpyridine Derivatives: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Ethynylpyridine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their rigid, linear triple bond and the electronic properties of the pyridine ring contribute to their ability to interact with various biological targets with high affinity and specificity. This technical guide provides a comprehensive literature review of ethynylpyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer, anti-Alzheimer's, and kinase-inhibiting agents.

Synthesis of Ethynylpyridine Derivatives

The most prevalent and versatile method for the synthesis of ethynylpyridine derivatives is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it highly suitable for the synthesis of complex molecules.[2][3]

Generalized Sonogashira Coupling Reaction Scheme:

Caption: Generalized Sonogashira coupling reaction for the synthesis of ethynylpyridine derivatives.

A typical experimental protocol for the Sonogashira coupling to synthesize an ethynylpyridine derivative is as follows:

Experimental Protocol: Synthesis of 2-((4-Ethynylpyridin-2-yl)amino)benzamide via Sonogashira Coupling

This protocol describes the synthesis of a specific ethynylpyridine derivative with potential biological activity.

Materials:

-

2-((4-chloropyridin-2-yl)amino)benzamide

-

Ethynyltrimethylsilane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Coupling Reaction:

-

To a solution of 2-((4-chloropyridin-2-yl)amino)benzamide (1.0 eq) in anhydrous THF, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add triethylamine (2.0 eq) and ethynyltrimethylsilane (1.5 eq) to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the silyl-protected intermediate.

-

-

Deprotection:

-

Dissolve the silyl-protected intermediate in THF.

-

Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the deprotection by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, 2-((4-ethynylpyridin-2-yl)amino)benzamide.

-

Biological Activities of Ethynylpyridine Derivatives

Ethynylpyridine derivatives have shown significant promise in several therapeutic areas, primarily due to their ability to act as inhibitors of key biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of ethynylpyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often by targeting key enzymes and signaling pathways involved in tumor growth and survival.

Table 1: Anticancer Activity of Selected Ethynylpyridine Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-urea derivative 8e | VEGFR-2 Inhibition | MCF-7 (Breast) | < Doxorubicin | [4] |

| Pyridine-urea derivative 8n | VEGFR-2 Inhibition | MCF-7 (Breast) | < Doxorubicin | [4] |

| Thienopyridine derivative 15f | RON Splice Variant Inhibition | HT29, SW620 | < 1 µM | [5] |

| Isatin-pyridine derivative 33 | Antiproliferative | HepG2 (Liver) | > Doxorubicin | [6] |

| Isatin-pyridine derivative 34 | Antiproliferative | A549 (Lung), MCF-7 (Breast) | > Doxorubicin | [6] |

| LHT-17-19 | Antitumor/Antimetastatic | Lewis Lung Carcinoma (in vivo) | N/A | [7] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

A common method to assess the in vitro anticancer activity of these compounds is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of ethynylpyridine derivatives on cancer cell lines.[8][9][10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Ethynylpyridine derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ethynylpyridine derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

Kinase Inhibition

Many ethynylpyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Table 2: Kinase Inhibitory Activity of Selected Ethynylpyridine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Alkynylpyrimidine amide derivative | Tie-2 | Potent | [11] |

| Thienopyridine derivative 15f | RON | <100 | [5] |

| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [12] |

| Acyl compound based on BMS-986165 | TYK2 | Excellent | [13] |

Key signaling pathways targeted by these inhibitors include the VEGFR-2, EGFR, and TYK2 pathways.

Caption: Simplified VEGFR-2 signaling pathway.[1][5][14][15][16]

Caption: Simplified EGFR signaling pathway.[4][7][11][17][18]

Caption: Simplified TYK2/JAK/STAT signaling pathway.[13][19][20][21][22]

Anti-Alzheimer's Disease Activity

Ethynylpyridine derivatives are also being investigated for their potential in treating Alzheimer's disease. Their mechanism of action in this context often involves the inhibition of acetylcholinesterase (AChE) and/or the modulation of amyloid-beta (Aβ) aggregation.

Table 3: Anti-Alzheimer's Disease Activity of Selected Pyridine Derivatives

| Compound ID | Target/Mechanism | IC₅₀ | Reference |

| Chromone–donepezil derivative 12 | eeAChE inhibition | 370 nM | [21] |

| Chromone–donepezil derivative 12 | eqBChE inhibition | 5240 nM | [21] |

| Tacrine-coumarin hybrid | AChE inhibition | 0.24–0.34 µM | [23] |

| Tacrine-coumarin hybrid | BChE inhibition | 0.036–0.0745 µM | [23] |

| PAT (pyridine amine derivative) | Aβ aggregation inhibition, AChE inhibition | N/A | [10] |

Experimental Workflow for Drug Discovery

The discovery and development of novel ethynylpyridine derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the discovery and development of ethynylpyridine derivatives.

Conclusion

Ethynylpyridine derivatives represent a versatile and promising scaffold in drug discovery. The efficiency of the Sonogashira coupling reaction allows for the synthesis of a diverse library of these compounds. Their demonstrated efficacy in inhibiting key biological targets associated with cancer, Alzheimer's disease, and other conditions underscores their therapeutic potential. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into clinical candidates. This technical guide provides a foundational understanding of the current landscape of ethynylpyridine derivatives, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. researchgate.net [researchgate.net]

- 18. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 21. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 22. bms.com [bms.com]

- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine Nucleus: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have established it as a "privileged scaffold" in the design and development of a vast array of therapeutic agents.[1][2] The nitrogen atom within the pyridine ring imparts a dipole moment and provides a site for hydrogen bonding, which can enhance the solubility and specificity of interactions with biological targets.[3] Furthermore, the aromatic system allows for π-π stacking interactions, and the three distinct substitution positions (2, 3, and 4) offer a framework for meticulously tuning the steric and electronic properties of derivative compounds.[3][4] This guide provides a comprehensive overview of the applications of substituted pyridines in drug discovery, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies employed in their evaluation.

Diverse Pharmacological Activities of Substituted Pyridines

The structural adaptability of the pyridine scaffold has led to its incorporation into drugs for a multitude of diseases, spanning oncology, infectious diseases, inflammation, and neurological disorders.

Anticancer Applications

Substituted pyridines are prominent in oncology, with many functioning as kinase inhibitors that interfere with signaling pathways driving tumor growth and proliferation.[3]

Table 1: Quantitative Data for Pyridine-Containing Anticancer Agents

| Compound | Target(s) | IC50 Values | Therapeutic Application |

| Imatinib | BCR-Abl, c-Kit, PDGFR | 25-1000 nM | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Gefitinib | EGFR | 2-37 nM | Non-Small Cell Lung Cancer |

| Pyridine-Urea Derivative 8e | VEGFR-2 | 3.93 ± 0.73 µM | Potential Angiogenesis Inhibitor |

| Pyridine-Urea Derivative 8n | VEGFR-2 | 5.0 ± 1.91 µM | Potential Angiogenesis Inhibitor |

| Triapine (3-AP) | Ribonucleotide Reductase | - | Cervical, Vaginal, and other Cancers (Investigational) |

| Imidazo[1,2-a]pyridine amides (Q203) | M. tuberculosis QcrB | - | Tuberculosis (Clinical Candidate) |

IC50 values can vary depending on the specific assay conditions and cell lines used.

One of the key signaling pathways targeted by pyridine-containing anticancer agents is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR activation initiates downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5]

Figure 1: Inhibition of the EGFR Signaling Pathway by Gefitinib.

Antimicrobial Applications

The pyridine scaffold is also a common feature in many antibacterial and antifungal agents. These compounds can disrupt various cellular processes in microorganisms, such as cell wall synthesis, DNA replication, and protein synthesis.[3]

Table 2: Quantitative Data for Pyridine-Containing Antimicrobial Agents

| Compound Class/Derivative | Target Organism(s) | MIC Values (µg/mL) |

| Pyrido[2,3-d]pyrimidine derivatives (e.g., 5b, 5c, 5f) | Gram-positive and Gram-negative bacteria | 0.48 - 3.91 |

| Thiazole-pyridine hybrids (e.g., 94a-c) | S. aureus, B. subtilis, E. coli, P. aeruginosa, various fungi | Not specified in detail |

| Pyridine-based organic salts (e.g., 66) | S. aureus, E. coli | 56 ± 0.5% inhibition at 100 µg/mL |

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anti-inflammatory Applications

Several pyridine derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).[3] The p38 MAPK pathway, in particular, is a crucial regulator of the production of pro-inflammatory cytokines.[2]

Figure 2: Inhibition of the p38 MAPK Signaling Pathway.

Table 3: Quantitative Data for Pyridine-Containing Anti-inflammatory Agents

| Compound/Derivative | Assay | IC50 Values (µM) |

| Pyridine derivative 7a | Nitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages | 76.6 |

| Pyridine derivative 7f | Nitric Oxide (NO) inhibition in LPS-stimulated RAW macrophages | 96.8 |

| Nicotinic acid derivative 2b | HRBC hemolysis inhibition | 18.41 ± 0.13 |

| Nicotinic acid derivative 2e | HRBC hemolysis inhibition | 14.06 ± 0.15 |

Applications in Central Nervous System (CNS) Disorders

Substituted pyridines have also shown promise in the treatment of neurological and psychiatric disorders. For instance, certain derivatives are being investigated as inhibitors of the dopamine transporter (DAT) and as potential therapeutics for Alzheimer's disease through the inhibition of cholinesterases.[2]

Table 4: Quantitative Data for Pyridine Derivatives Targeting CNS Disorders

| Compound Class/Derivative | Target(s) | IC50 Values (nM) |

| Coumarin-pyridine hybrid 3f | Acetylcholinesterase (AChE) | 2 |

| Coumarin-pyridine hybrid 3f | Butyrylcholinesterase (BuChE) | 24 |

| Coumarin-pyridine hybrid 3p | Acetylcholinesterase (AChE) | 3 |

| Coumarin-pyridine hybrid 3l | Acetylcholinesterase (AChE) | 3 |

Experimental Protocols

The successful development of pyridine-based therapeutics relies on robust synthetic methodologies and reliable biological assays.

Synthesis of Substituted Pyridines

A variety of synthetic methods are employed to construct the pyridine ring. The Hantzsch pyridine synthesis is a classical and versatile method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines.

Protocol for Hantzsch Dihydropyridine Synthesis:

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and ammonia or an ammonium salt (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

-

Oxidation (optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide (MnO2).

In Vitro Kinase Inhibition Assay

To determine the potency of pyridine-based kinase inhibitors, in vitro kinase assays are essential. The following is a general protocol for a luminescence-based kinase assay.

Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

-

Reagent Preparation:

-

Prepare serial dilutions of the pyridine-based inhibitor in a suitable buffer (e.g., kinase buffer containing Tris-HCl, MgCl2, and DTT). The final DMSO concentration should typically be kept below 1%.

-

Dilute the target kinase enzyme to the desired concentration in kinase buffer.

-

Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

-

-

Kinase Reaction:

-

In the wells of a microplate (e.g., a 384-well plate), add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO for control wells.

-

Add the diluted kinase enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Generation and Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Drug Discovery Workflow for Pyridine-Based Inhibitors

The discovery and development of novel pyridine-based drugs typically follow a structured workflow, from initial screening to lead optimization.

Figure 3: A Generalized Drug Discovery Workflow for Pyridine-Based Compounds.

Conclusion

The pyridine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique physicochemical properties and synthetic tractability have enabled the development of numerous successful drugs across a wide range of therapeutic areas. The ongoing exploration of novel substitution patterns and the application of modern drug discovery technologies promise to further expand the therapeutic potential of substituted pyridines in the years to come. This guide has provided a technical overview of the key applications, underlying mechanisms, and experimental approaches related to the use of substituted pyridines in drug discovery, offering a valuable resource for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease [frontiersin.org]

The Reactivity of the Ethynyl Group on a Pyridine Ring: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the ethynyl group when attached to a pyridine ring. This functionality is a cornerstone in modern organic synthesis and medicinal chemistry, offering a versatile handle for the construction of complex molecular architectures. This document details the primary modes of reactivity, presents quantitative data from key transformations, provides detailed experimental protocols for seminal reactions, and visualizes reaction mechanisms and workflows. The unique electronic interplay between the electron-withdrawing pyridine ring and the electron-rich carbon-carbon triple bond of the ethynyl group governs its diverse chemical behavior, making it a privileged synthon in drug discovery and materials science.[1]

Core Reactivity Principles

The reactivity of an ethynylpyridine is fundamentally influenced by the position of the ethynyl group on the pyridine ring and the electronic nature of any other substituents present. The pyridine ring, being an electron-deficient aromatic system, generally enhances the electrophilicity of the ethynyl group, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid.[2][3] This activation facilitates a range of transformations not as readily achieved with simple alkynes.

The primary modes of reactivity discussed in this guide include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Most notably the Sonogashira coupling.

-

Cycloaddition Reactions: Including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

-

Nucleophilic Addition Reactions: Where the ethynyl group acts as an electrophile.

-

Cyclization and Annulation Reactions: Leveraging the ethynyl group to construct new ring systems.

I. Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] This reaction is exceptionally valuable for the synthesis of substituted ethynylpyridines and for using ethynylpyridines as building blocks to create more complex molecules.[7][8]

The general reactivity trend for the halide component is I > Br > Cl.[9] This selectivity allows for sequential couplings on poly-halogenated pyridines.[10]

Quantitative Data: Sonogashira Coupling of Halopyridines

The following tables summarize representative yields for the Sonogashira coupling of various halopyridines with terminal alkynes.

| Entry | Halopyridine | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, DIPA | DMF/DIPA | RT | 89 | [11] |

| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100 | 96 | [7][8] |

| 3 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100 | 85 | [7][8] |

| 4 | 2-Amino-3-bromopyridine | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100 | 91 | [7][8] |

| 5 | 2-Bromothiophene | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | Toluene | 50 | 95 | [4] |

| 6 | 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | Toluene | 50 | 85 | [4] |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyridine via Sonogashira Coupling

This protocol is adapted from a typical procedure for the preparation of 2-(arylethynyl)pyridines.[11]

Materials:

-

2-Bromopyridine (1.0 equiv.)

-

Phenylacetylene (1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.)

-

Copper(I) iodide (CuI) (0.04 equiv.)

-

Diisopropylamine (DIPA)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.).

-

Add a mixture of DIPA and DMF (e.g., 7 mL DIPA and 5 mL DMF for a 3.5 mmol scale reaction).

-

Stir the resulting solution at room temperature for 10 minutes.

-

Add a solution of 2-bromopyridine (1.0 equiv.) in DIPA (e.g., 3 mL).

-

Add phenylacetylene (1.2 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., eluting with n-hexane/EtOAc mixtures) to afford the pure 2-(phenylethynyl)pyridine.

Visualization: Sonogashira Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

II. Cycloaddition Reactions: The "Click" Chemistry Approach

The ethynyl group is an excellent participant in cycloaddition reactions. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[12][13] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide. It is known for its high yield, broad scope, and tolerance of a wide variety of functional groups.[12][14] Ethynylpyridines are excellent substrates for this reaction, and interestingly, 2-ethynylpyridine itself can act as a ligand to promote the CuAAC reaction, even in aqueous media.[15]

Quantitative Data: 2-Ethynylpyridine-Promoted CuAAC

The following table shows yields for the CuAAC reaction promoted by a catalytic amount of 2-ethynylpyridine in water.

| Entry | Azide | Alkyne | Time (h) | Yield (%) | Reference |

| 1 | Benzyl azide | Phenylacetylene | 1 | 95 | [15] |

| 2 | Benzyl azide | 1-Octyne | 3 | 92 | [15] |

| 3 | (Azidomethyl)benzene | 4-Ethynyltoluene | 1 | 98 | [15] |

| 4 | 1-Azido-4-nitrobenzene | Phenylacetylene | 1 | 94 | [15] |

Experimental Protocol: General Procedure for CuAAC

This protocol is a generalized procedure for the copper-catalyzed click reaction.[16]

Materials:

-

Ethynylpyridine (1.0 equiv.)

-

Organic azide (1.0 equiv.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.)

-

Sodium ascorbate (0.1-0.2 equiv.)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

-

Standard reaction glassware

Procedure:

-

In a reaction vessel, dissolve the ethynylpyridine (1.0 equiv.) and the organic azide (1.0 equiv.) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equiv.) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv.) in water.

-

To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC or LC-MS until completion (typically 1-24 hours).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole by column chromatography or recrystallization.

Visualization: CuAAC Reaction Mechanism

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

III. Nucleophilic Addition to the Ethynyl Group

The electron-withdrawing nature of the pyridine ring can render the ethynyl group susceptible to nucleophilic attack. This reactivity is significantly enhanced upon protonation of the pyridine nitrogen. The resulting pyridinium salt dramatically increases the electrophilicity of the alkyne.[2][3]

A prime example is the hydrohalogenation of 2-ethynylpyridines. Treatment with hydrohalic acids (HCl, HBr, HI) leads to the formation of a pyridinium salt. The spatially proximate halide counteranion then attacks the activated ethynyl group to yield 2-(2-haloethenyl)pyridines with high stereoselectivity.[2][3]

Quantitative Data: Hydrohalogenation of 2-Ethynylpyridines

| Entry | Ethynylpyridine | Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 2-Ethynylpyridine | HCl | H₂O | 60 | 1 | 2-(2-Chloroethenyl)pyridine | 95 | [2] |

| 2 | 2-Ethynylpyridine | HBr | H₂O | 60 | 1 | 2-(2-Bromoethenyl)pyridine | 98 | [2] |

| 3 | 2-Ethynylpyridine | HI | H₂O | 60 | 1 | 2-(2-Iodoethenyl)pyridine | 96 | [2] |

| 4 | 2-(Phenylethynyl)pyridine | HCl | H₂O | 60 | 1 | 2-(2-Chloro-2-phenylethenyl)pyridine | 94 | [2] |

| 5 | 4-CN-2-(phenylethynyl)pyridine | HCl | H₂O | 60 | 1 | 2-(2-Chloro-2-phenylethenyl)-4-cyanopyridine | 60 | [3] |

| 6 | 3-Br-2-(phenylethynyl)pyridine | HCl | H₂O | 65 | 14 | 3-Bromo-2-(2-chloro-2-phenylethenyl)pyridine | 63 | [3] |

Experimental Protocol: Hydrochlorination of 2-Ethynylpyridine

This protocol is based on the procedure described by Yoshimatsu et al.[2]

Materials:

-

2-Ethynylpyridine (1.0 equiv.)

-

Concentrated Hydrochloric Acid (e.g., 37%)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Standard reaction and workup glassware

Procedure:

-

To a solution of 2-ethynylpyridine (1.0 equiv.) in water, add an excess of concentrated hydrochloric acid.

-

Heat the reaction mixture at 60 °C for 1 hour, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield 2-(2-chloroethenyl)pyridine. Further purification can be performed by column chromatography if necessary.

Visualization: Mechanism of Hydrohalogenation

Caption: Mechanism for the nucleophilic hydrohalogenation of 2-ethynylpyridine.

IV. Role in Drug Discovery and Development

The ethynylpyridine scaffold is a key feature in numerous biologically active molecules and FDA-approved drugs.[17] Its utility stems from its ability to act as a rigid linker, a pharmacophore element, and a synthetic handle for diversification. The pyridine nitrogen can serve as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties.

A notable example is in the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target for treating various central nervous system disorders. Compounds like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) are potent and selective noncompetitive antagonists of mGluR5 and have shown efficacy in preclinical models related to cocaine addiction.[18]

Visualization: Workflow in Drug Discovery

Caption: Role of ethynylpyridine synthesis in a typical drug discovery workflow.

References

- 1. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 2. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. broadpharm.com [broadpharm.com]

- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Substitution on Bromo-amino-pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-amino-pyridines are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring through electrophilic substitution is a cornerstone of their synthetic utility. This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental methodologies associated with the electrophilic substitution on bromo-amino-pyridines. The interplay of the activating amino group and the deactivating but ortho-, para-directing bromo group, on an already electron-deficient pyridine nucleus, creates a nuanced landscape of reactivity that is critical for synthetic chemists to navigate.

Core Principles of Reactivity and Regioselectivity

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, particularly at the C2, C4, and C6 positions.[1] Electrophilic attack on the nitrogen atom to form a pyridinium salt further deactivates the ring. However, the presence of substituents dramatically modulates this reactivity.

Substituent Effects:

-

Amino Group (-NH₂): The amino group is a potent activating group, proceeding through a resonance (+M) effect by donating its lone pair of electrons into the pyridine ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group is a strong ortho- and para- director.[2]

-

Bromo Group (-Br): The bromo group exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive (-I) effect. However, it possesses a lone pair of electrons that can be donated into the ring through resonance (+M effect), making it an ortho- and para- director.[3]

Combined Directing Effects:

In bromo-amino-pyridines, the regiochemical outcome of electrophilic substitution is determined by the synergistic and sometimes competing effects of both substituents. The powerfully activating and ortho-, para-directing amino group generally dominates the directing effect. The incoming electrophile will preferentially substitute at the positions activated by the amino group. The precise location is then further influenced by the position of the bromo substituent and steric hindrance.

A general workflow for predicting the major product of electrophilic substitution on a bromo-amino-pyridine is outlined below.

Caption: Logical workflow for predicting the regioselectivity of electrophilic substitution on bromo-amino-pyridines.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a synthetically important transformation for introducing a nitro group, which can be a precursor to other functional groups. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Mechanism of Nitration on 2-amino-5-bromopyridine:

The nitration of 2-amino-5-bromopyridine provides a clear example of the directing effects. The amino group at C2 strongly activates the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by a bromo group, the electrophilic attack of the nitronium ion (NO₂⁺) occurs at the C3 position.

Caption: Simplified reaction pathway for the nitration of 2-amino-5-bromopyridine.

Halogenation

Further halogenation of bromo-amino-pyridines can be achieved using various halogenating agents. The regioselectivity is again dictated by the activating amino group.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyridine ring. This reaction typically requires harsh conditions, such as fuming sulfuric acid (oleum), due to the inherent deactivation of the pyridine ring. The amino group's activating effect is crucial for this transformation to proceed.

Friedel-Crafts Acylation and Alkylation

Direct Friedel-Crafts reactions are generally not feasible on pyridines, including bromo-amino-pyridines.[1] The Lewis acid catalyst (e.g., AlCl₃) readily complexes with the basic nitrogen atom of the pyridine ring, leading to strong deactivation that inhibits the reaction.[4]

Alternative Acylation Methods:

Several strategies have been developed to circumvent the limitations of the Friedel-Crafts reaction for the acylation of pyridines:

-

Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases to form organometallic intermediates, which can then react with acylating agents.[4]

-

Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines: This method involves the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides or fluorides, proceeding through a nucleophilic mechanism that bypasses the typical limitations of electrophilic substitution on pyridines.[5]

Data Presentation: A Comparative Summary

The following table summarizes quantitative data for key electrophilic substitution reactions on various bromo-amino-pyridine isomers.

| Starting Material | Reagents and Conditions | Electrophile | Position of Substitution | Product | Yield (%) | Reference(s) |

| 2-amino-5-bromopyridine | HNO₃, H₂SO₄, 0-5 °C | -NO₂ | 3 | 2-amino-5-bromo-3-nitropyridine | 78-86 | [6] |

| 2-amino-5-nitropyridine | Br₂, Acetic Acid, 10-20 °C | -Br | 3 | 2-amino-3-bromo-5-nitropyridine | Not specified | [5] |

| 4-aminopyridine | N-bromosuccinimide (NBS), Acetonitrile, 0 °C to RT, 24h | -Br | 3 | 4-amino-3-bromopyridine | 91.4 | [7] |

| 3-amino-5-bromopyridine | N-iodosuccinimide (NIS), Acetic Acid, RT, 3h | -I | 2 | 3-amino-5-bromo-2-iodopyridine | 55 | [8] |

Experimental Protocols

Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine[7]

Materials:

-

2-amino-5-bromopyridine

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

95% Nitric Acid

-

Ice

-

40% Sodium Hydroxide solution

Procedure:

-

In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, and immersed in an ice bath, charge 500 mL of concentrated sulfuric acid.

-

Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5 °C.

-

Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0 °C.

-

Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50–60 °C for 1 hour.

-

Cool the reaction mixture and pour it onto 5 L of ice.

-

Neutralize the solution with 1350 mL of 40% sodium hydroxide solution.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

The crude product can be recrystallized from ethyl methyl ketone to yield pure 2-amino-5-bromo-3-nitropyridine.

Yield: 85.3 g (78.2%) of crude product.

Bromination of 4-Aminopyridine to 4-Amino-3-bromopyridine[8]

Materials:

-

4-aminopyridine

-

N-bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0 °C, with the reaction protected from light.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to afford 4-amino-3-bromopyridine as a light yellow solid.

Yield: 33.2 g (91.4%).

Conclusion

The electrophilic substitution on bromo-amino-pyridines is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. The regiochemical outcome of these reactions is primarily governed by the potent activating and ortho-, para-directing effect of the amino group. While nitration and halogenation are generally high-yielding and regioselective, sulfonation requires more forcing conditions, and Friedel-Crafts reactions are typically not directly applicable. A thorough understanding of the interplay between the electronic effects of the substituents and the inherent reactivity of the pyridine nucleus is paramount for the successful design and execution of synthetic strategies targeting novel bromo-amino-pyridine derivatives for applications in drug discovery and materials science.

References

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. benchchem.com [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

- 8. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Novel Pyridine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of novel pyridine compounds, which are pivotal scaffolds in medicinal chemistry. The successful elucidation of the structure of these compounds is fundamental for understanding their biological activity and for the development of new therapeutic agents. This document outlines the key spectroscopic techniques used for characterization, presents exemplary data in a structured format, and provides detailed experimental protocols.

Core Spectroscopic Techniques for Pyridine Compound Characterization

The structural elucidation of novel pyridine derivatives relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and correlation spectra (like COSY and HMBC) help in assigning the positions of substituents on the pyridine ring.[1] The electronic nature of these substituents significantly influences the chemical shifts of the ring's protons and carbons.[1][2]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands reveal the presence of C=O, N-H, C-N, and other significant bonds.[3][5] The C-H stretching vibrations of the pyridine ring are typically observed in the 3000–3200 cm⁻¹ region.[6][7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and the substituents on the pyridine ring.[8][9] For pyridine itself, absorption maxima are observed around 254 nm.[8][9]

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of novel pyridine compounds follows a logical progression from synthesis and purification to detailed structural analysis using a suite of spectroscopic techniques.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel pyridine compounds.

Spectroscopic Data of Exemplary Novel Pyridine Compounds

The following tables summarize the spectroscopic data for representative novel pyridine derivatives, providing a clear comparison of their key characteristics.

2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles

A common synthetic route to novel pyridines is through a one-pot multicomponent reaction.[10]

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

| Compound | Ar-H | NH₂ |

| 3a | 7.50-7.65 (m) | 5.80 (s) |

| 3b | 7.40-7.55 (m) | 5.75 (s) |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

| Compound | C=N | Ar-C | C-S | C-NH₂ |

| 3a | 115.2, 116.8 | 128.5, 129.3, 130.1, 135.4 | 158.9 | 160.2 |

| 3b | 115.0, 116.5 | 128.0, 129.8, 131.5, 136.0 | 159.1 | 160.5 |

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

| Compound | N-H | C≡N | C=C |

| 3a | 3450, 3340 | 2220 | 1610, 1580 |

| 3b | 3455, 3345 | 2218 | 1612, 1585 |

Table 4: Mass Spectrometry Data (m/z)

| Compound | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| 3a | 286.1344 | 286.1343 |

| 3b | 316.1450 | 316.1446 |

4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and Derivatives

This class of compounds has been synthesized and characterized, with their structures confirmed by various spectroscopic techniques including single-crystal X-ray diffraction.[3][11]

Table 5: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

| Compound | N-H | CH₂O | OCH₃ | CH₃ |

| 1 | 12.35 (s, 1H) | 4.50 (s, 2H) | 3.30 (s, 3H) | 2.40 (s, 3H) |

| 2 | 13.27 (s, 1H) | 4.58 (s, 2H) | 3.35 (s, 3H) | 2.49 (s, 3H) |

Table 6: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆

| Compound | C=O | C-5 | C-4 | C-3 | C-6 | C≡N | CH₂O | OCH₃ | CH₃ |

| 1 | 160.21 | 103.71 | 152.36 | 133.12 | 115.21 | 96.38 | 70.52 | 58.36 | 19.13 |

| 2 | 159.41 | 151.82 | 151.26 | 132.21 | 114.21 | 101.56 | 69.73 | 59.26 | 17.70 |

Table 7: IR Spectroscopic Data (ν, cm⁻¹)

| Compound | N-H | C=O | C≡N |

| 1 | 3438 | 1654 | 2221 |

| 2 | 3440 | 1660 | 2225 |

Table 8: UV-Vis Spectroscopic Data (λmax, nm) in Ethanol

| Compound | λmax |

| 1 | 325 |

| 2 | 332 |

Detailed Experimental Protocols

General Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles